3-[4-(2-methoxyethoxy)phenyl]-1H-pyrazole-4-carbaldehyde
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Overview
Description
3-[4-(2-methoxyethoxy)phenyl]-1H-pyrazole-4-carbaldehyde is an organic compound with a complex structure that includes a pyrazole ring and a phenyl group substituted with a methoxyethoxy chain
Preparation Methods
The synthesis of 3-[4-(2-methoxyethoxy)phenyl]-1H-pyrazole-4-carbaldehyde typically involves multi-step organic reactions. One common method includes the reaction of 4-(2-methoxyethoxy)benzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to produce the pyrazole ring . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to enhance yield and purity .
Chemical Reactions Analysis
3-[4-(2-methoxyethoxy)phenyl]-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective and efficient transformations. Major products formed from these reactions include carboxylic acids, alcohols, and substituted aromatic compounds .
Scientific Research Applications
3-[4-(2-methoxyethoxy)phenyl]-1H-pyrazole-4-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 3-[4-(2-methoxyethoxy)phenyl]-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, depending on the specific pathway involved .
Comparison with Similar Compounds
3-[4-(2-methoxyethoxy)phenyl]-1H-pyrazole-4-carbaldehyde can be compared with similar compounds such as:
3-(2-methoxyethoxy)phenylboronic acid: Similar in structure but contains a boronic acid group instead of a pyrazole ring.
1-[2-hydroxy-4,6-bis[(2-methoxyethoxy)methoxy]phenyl]-3-[3-methoxy-4-[(2-methoxyethoxy)methoxy]phenyl]-2-propen-1-one: Contains multiple methoxyethoxy groups and is used in different applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C13H14N2O3 |
---|---|
Molecular Weight |
246.26 g/mol |
IUPAC Name |
5-[4-(2-methoxyethoxy)phenyl]-1H-pyrazole-4-carbaldehyde |
InChI |
InChI=1S/C13H14N2O3/c1-17-6-7-18-12-4-2-10(3-5-12)13-11(9-16)8-14-15-13/h2-5,8-9H,6-7H2,1H3,(H,14,15) |
InChI Key |
XUGOSRAWGZRZGJ-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC1=CC=C(C=C1)C2=C(C=NN2)C=O |
Origin of Product |
United States |
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